molecular formula C9H16O2 B021543 Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]- CAS No. 102368-23-0

Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]-

Cat. No.: B021543
CAS No.: 102368-23-0
M. Wt: 156.22 g/mol
InChI Key: QSBATKPBRAWDHQ-IUCAKERBSA-N
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Description

1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) and a ketone functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone can be achieved through several routes. One common method involves the epoxidation of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions . Another approach includes the use of a halohydrin intermediate, which is subsequently treated with a base to form the epoxide ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone involves its interaction with molecular targets through its reactive functional groups. The epoxide ring can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting enzyme activity or altering protein function. The ketone group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Properties

CAS No.

102368-23-0

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-8-9(11-8)7(2)10/h8-9H,3-6H2,1-2H3/t8-,9-/m0/s1

InChI Key

QSBATKPBRAWDHQ-IUCAKERBSA-N

SMILES

CCCCCC1C(O1)C(=O)C

Isomeric SMILES

CCCCC[C@H]1[C@@H](O1)C(=O)C

Canonical SMILES

CCCCCC1C(O1)C(=O)C

Synonyms

Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]-, rel- (9CI)

Origin of Product

United States

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